1-Diethoxyphosphorylethanol chemical structure and properties
1-Diethoxyphosphorylethanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-Diethoxyphosphorylethanol, a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Structure and Identification
1-Diethoxyphosphorylethanol, systematically named diethyl (1-hydroxyethyl)phosphonate, is a member of the α-hydroxyphosphonate family. Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a diethoxyphosphoryl group.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| Systematic Name | Diethyl (1-hydroxyethyl)phosphonate |
| Common Name | 1-Diethoxyphosphorylethanol |
| CAS Number | 15336-73-9[1] |
| Molecular Formula | C6H15O4P |
| Molecular Weight | 182.15 g/mol [2] |
| InChI Key | KXXHZVHYFQSELL-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 1-Diethoxyphosphorylethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 139-140 °C at 6 mmHg | [1] |
| Density | 1.119 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
Synthesis of 1-Diethoxyphosphorylethanol
The primary method for synthesizing α-hydroxyphosphonates such as 1-Diethoxyphosphorylethanol is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite to an aldehyde, in this case, the addition of diethyl phosphite to acetaldehyde. The reaction is typically base-catalyzed.
This protocol is adapted from a general method for the synthesis of α-hydroxyphosphonates.[3]
Materials:
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Diethyl phosphite
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Acetaldehyde
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Triethylamine (catalyst)
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Acetone (solvent)
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n-Pentane (for precipitation)
Procedure:
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To a solution of acetaldehyde (1 equivalent) in a minimal amount of acetone, add diethyl phosphite (1 equivalent).
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Add triethylamine (0.1 equivalents) to the mixture.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction, add n-pentane to the mixture to precipitate the product.
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Cool the mixture in an ice bath to enhance crystallization.
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Collect the solid product by filtration and wash with cold n-pentane.
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Dry the product under vacuum to yield pure 1-Diethoxyphosphorylethanol.
Caption: Synthesis of 1-Diethoxyphosphorylethanol via the Pudovik reaction.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-Diethoxyphosphorylethanol. Due to a lack of directly available experimental spectra, some of this data is inferred from closely related compounds such as diethyl (hydroxymethyl)phosphonate and diethyl ethylphosphonate.
Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~1.3 | t | 6H | -OCH₂CH ₃ |
| ~1.4 | d | 3H | CH ₃-CH(OH)- |
| ~4.1 | m | 4H | -OCH ₂CH₃ |
| ~4.2 | m | 1H | CH₃-CH (OH)- |
| Variable | s (broad) | 1H | -OH |
Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| ~16 | -OCH₂C H₃ |
| ~23 | C H₃-CH(OH)- |
| ~63 | -OC H₂CH₃ |
| ~68 (d, ¹JPC) | CH₃-C H(OH)- |
Table 5: Predicted ³¹P NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| ~20-25 | P |
Table 6: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch |
| 2980-2900 | Strong | C-H stretch (alkane) |
| 1250-1200 | Strong | P=O stretch |
| 1100-1000 | Strong | P-O-C stretch |
Table 7: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 155 | [M - C₂H₅]⁺ |
| 137 | [M - CH₃ - H₂O]⁺ |
| 109 | [(HO)P(O)(OCH₂CH₃)]⁺ |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 1-Diethoxyphosphorylethanol.
Caption: General experimental workflow for the synthesis and characterization.
Applications
1-Diethoxyphosphorylethanol and related α-hydroxyphosphonates are versatile intermediates in organic synthesis. Their applications include:
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Agrochemicals: Serving as building blocks for the synthesis of herbicides and pesticides.
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Flame Retardants: Used in the production of flame-retardant materials due to their phosphorus content.
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Pharmaceuticals: Employed as intermediates in the synthesis of various biologically active compounds.
This guide provides a foundational understanding of 1-Diethoxyphosphorylethanol. Further research and experimental validation are recommended for specific applications.
